7-amino-6-chloro-3,4-dihydroquinazolin-4-one

Medicinal Chemistry Quinazolinone Derivatization Kinase Inhibitor Synthesis

7-Amino-6-chloro-3,4-dihydroquinazolin-4-one (CAS 1013117-35-5) is a heterocyclic small molecule (C8H6ClN3O, MW 195.60 g/mol) belonging to the 3,4-dihydroquinazolin-4-one family. It features a regiospecific 6-chloro and 7-amino substitution pattern on the quinazolinone core, which distinguishes it from the more common 6,7-dimethoxy or 6-iodo-7-unsubstituted analogs.

Molecular Formula C8H6ClN3O
Molecular Weight 195.60 g/mol
CAS No. 1013117-35-5
Cat. No. B6255071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-amino-6-chloro-3,4-dihydroquinazolin-4-one
CAS1013117-35-5
Molecular FormulaC8H6ClN3O
Molecular Weight195.60 g/mol
Structural Identifiers
SMILESC1=C2C(=CC(=C1Cl)N)N=CNC2=O
InChIInChI=1S/C8H6ClN3O/c9-5-1-4-7(2-6(5)10)11-3-12-8(4)13/h1-3H,10H2,(H,11,12,13)
InChIKeyHWBWNWYRTQNIAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Amino-6-chloro-3,4-dihydroquinazolin-4-one (CAS 1013117-35-5): A Regiospecifically Functionalized Quinazolinone Scaffold for Targeted Library Synthesis and MedChem Derivatization


7-Amino-6-chloro-3,4-dihydroquinazolin-4-one (CAS 1013117-35-5) is a heterocyclic small molecule (C8H6ClN3O, MW 195.60 g/mol) belonging to the 3,4-dihydroquinazolin-4-one family . It features a regiospecific 6-chloro and 7-amino substitution pattern on the quinazolinone core, which distinguishes it from the more common 6,7-dimethoxy or 6-iodo-7-unsubstituted analogs [1]. This precise substitution provides two chemically orthogonal functional handles: a nucleophilic aromatic amine at C7 for amide bond formation, reductive amination, or diazotization, and an electron-withdrawing chlorine at C6 capable of participating in SNAr or transition-metal-catalyzed cross-coupling reactions. The compound serves as a strategic entry point for generating focused libraries of 6,7-differentially functionalized quinazolinones, a chemotype heavily exploited in kinase inhibitor programs.

Why 6,7-Differentially Functionalized Quinazolinones Cannot Be Replaced by Generic 6-Halo or 7-Desamino Analogs


Quinazolinones with a single reactive handle (e.g., 6-chloro-3,4-dihydroquinazolin-4-one, CAS 147423-73-2) or symmetric 6,7-disubstitution (e.g., 6,7-bis(2-methoxyethoxy)quinazolinone, erlotinib intermediate) lack the regiospecific orthogonality required for sequential derivatization routes common in kinase inhibitor synthesis . The presence of a 7-NH2 group alters electronic density on the aromatic ring, affecting both reactivity and downstream biological target engagement in a manner distinct from the 7-unsubstituted or 7-fluoro analogs [1]. Attempting to substitute the 7-amino-6-chloro variant with a 7-nitro-6-chloro precursor (CAS 163082-20-0) introduces an additional reduction step with variable yield (typically 60–85% depending on conditions) and risks incomplete conversion, residual nitro impurities, and off-target metal contamination . The 7-amino-6-chloro-3,4-dihydroquinazolin-4-one compound eliminates this uncertainty by providing the amine functionality pre-installed at defined purity, directly enabling late-stage diversification without protecting group manipulation.

Quantitative Reactivity and Procurement Differentiation Evidence for 7-Amino-6-chloro-3,4-dihydroquinazolin-4-one


Orthogonal Functional Handle Density vs. Single-Handle 6-Chloro Analogs

7-Amino-6-chloro-3,4-dihydroquinazolin-4-one possesses two chemically distinct reactive sites (7-NH2 and 6-Cl) on the same scaffold. In contrast, 6-chloro-3,4-dihydroquinazolin-4-one (CAS 147423-73-2) provides only one synthetic handle (6-Cl) and lacks an amino group for amide/urea linkage formation . The target compound thus enables stepwise diversification: the 7-NH2 can undergo acylation or reductive amination first, followed by Pd-catalyzed coupling at the 6-Cl position, or vice versa. This orthogonal reactivity eliminates the need for protecting group strategies required when using 7-unsubstituted analogs, reducing synthetic step count by an estimated 1–2 steps per derivatization sequence [1].

Medicinal Chemistry Quinazolinone Derivatization Kinase Inhibitor Synthesis

Pre-Installed 7-Amino Group Eliminates Nitro Reduction Variability vs. 7-Nitro-6-chloro Precursor

The closest precursor, 6-chloro-7-nitroquinazolin-4-one (CAS 163082-20-0), requires a reduction step (catalytic hydrogenation or metal-mediated) to generate the 7-amino functionality. Literature reports show nitroarene-to-amine reduction on related quinazolinone systems yields between 60–85% with variable metal residue profiles [1]. In contrast, 7-amino-6-chloro-3,4-dihydroquinazolin-4-one is supplied with the amine pre-installed, bypassing the reduction step entirely and eliminating variability in conversion efficiency, residual nitro starting material, and metal contamination risk. Vendor specifications typically indicate ≥95% purity for the amino compound, while in-house reduction of the nitro precursor can yield product with 85–92% purity before additional purification .

Process Chemistry Intermediate Purity Nitroarene Reduction

Predicted Physicochemical Profile: Enhanced Polarity and H-Bond Donor Capacity vs. 6,7-Dihalo or 6-Halo-7-Desamino Analogs

Property prediction for 7-amino-6-chloro-3,4-dihydroquinazolin-4-one yields a calculated AlogP of approximately 1.29 and a topological polar surface area (TPSA) of ~90.65 Ų . Compared to 6-chloro-7-fluoro-3,4-dihydroquinazolin-4-one (CAS 17519-02-7), which lacks an H-bond donor at C7 and has a TPSA of ~54–59 Ų, the 7-amino compound exhibits approximately 1.5–1.7-fold higher TPSA and introduces one additional H-bond donor . This difference is structurally meaningful: the 7-NH2 provides both a hydrogen-bond donor and acceptor, which can engage kinase hinge regions or solvent-exposed residues differently than the 7-F analog. The increased polarity also impacts solubility and chromatographic behavior, factors that directly influence purification and assay compatibility.

Physicochemical Properties Drug-likeness Polar Surface Area

Regiospecific 7-NH2,6-Cl Substitution vs. 6-NH2,7-F Isomer: Impact on Kinase Hinge-Binding Vector Alignment

The 6-chloro-7-amino substitution pattern on 3,4-dihydroquinazolin-4-one positions the amino group para to the C4 carbonyl and meta to the C3 nitrogen. This geometry differs fundamentally from the 6-amino-7-fluoro isomer (CAS 877825-72-4), where the amino group is at C6 and the halogen at C7 . Published SAR on 4-anilinoquinazolines (gefitinib/erlotinib class) demonstrates that substitution at the 6- and 7-positions on the quinazoline core critically influences hinge-region hydrogen bonding and selectivity against kinase panels [1]. While direct enzyme inhibition data for the target compound as a stand-alone inhibitor are not available, the 7-NH2 orientation provides a trajectory for C7-directed derivatization that is geometrically distinct from C6-directed chemistry, enabling exploration of different vectors in kinase active site mapping.

Kinase Inhibitors Structure-Activity Relationships Quinazoline EGFR Inhibitors

Strategic Application Scenarios for 7-Amino-6-chloro-3,4-dihydroquinazolin-4-one in Medicinal Chemistry and Chemical Biology


Scaffold for Two-Directional Diversity-Oriented Synthesis of Quinazolinone Kinase Probe Libraries

The orthogonal reactivity of the 7-NH2 (nucleophilic) and 6-Cl (electrophilic in SNAr or oxidative addition in cross-coupling) enables parallel or sequential diversification. In a typical workflow, the 7-NH2 is first acylated with a panel of carboxylic acids or sulfonyl chlorides to introduce amide/sulfonamide diversity, and then the 6-Cl is displaced via Suzuki-Miyaura coupling with aryl boronic acids to introduce aromatic diversity, generating a matrix of 6,7-differentially substituted quinazolinones in a single library synthesis campaign [1][2].

Late-Stage Functionalization Building Block for Targeted Covalent Inhibitor (TCI) Warhead Installation

The primary aromatic amine at the 7-position is an ideal attachment point for acrylamide or vinyl sulfonamide warheads used in irreversible kinase inhibitors (e.g., afatinib, dacomitinib). By starting with the pre-formed 7-amino scaffold, covalent inhibitor chemists can directly install the electrophilic warhead via acryloyl chloride without the need for a nitro reduction step, preserving the 6-Cl for subsequent diversification or ATP-site binding interactions [1]. This contrasts with the 7-nitro precursor approach, which requires reduction and immediate warhead coupling under oxygen-free conditions to prevent amine oxidation.

Physicochemical Comparator for SAR-by-Catalog in Fragment-Based Lead Discovery

The 7-amino-6-chloro substitution pattern provides a specific combination of H-bond donor (NH2), H-bond acceptor (C4=O, N3), and lipophilic halogen (6-Cl) that can be matched or contrasted against the 6-amino-7-fluoro and 6,7-dihalo analogs. Fragment screeners can procure all three positional isomers from commercial sources and test them in parallel against kinase panels or other target classes to deconvolute the contribution of amino group placement and halogen identity to binding affinity and selectivity [1].

Intermediate for Agrochemical and Material Science Quinazolinone Derivatives

Beyond medicinal chemistry, the dihydroquinazolinone core appears in agrochemicals and functional materials. The 7-amino group allows conjugation to chromophores or polymerizable groups, while the 6-chloro provides a site for further functionalization or for tuning electronic properties. The compound's well-defined substitution pattern makes it a reliable synthon for structure-property relationship studies in non-pharmaceutical applications where batch consistency and orthogonal reactivity are critical [1].

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